3-(Dimethylamino)-5-(methylthio)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethylamino)-5-(methylsulfanyl)phenol is an organic compound characterized by the presence of a dimethylamino group, a methylsulfanyl group, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)-5-(methylsulfanyl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with phenol as the base compound.
Dimethylation: The phenol undergoes dimethylation to introduce the dimethylamino group. This can be achieved using dimethylamine and a suitable catalyst under controlled conditions.
Methylsulfanylation: The next step involves the introduction of the methylsulfanyl group. This can be done using methylthiol and a catalyst to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 3-(dimethylamino)-5-(methylsulfanyl)phenol may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure to achieve desired reaction outcomes.
Purification: Post-reaction purification steps to isolate the target compound from by-products.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-5-(methylsulfanyl)phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into simpler derivatives.
Substitution: The phenol group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Halogenating agents or alkylating agents for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of simpler amine or thiol derivatives.
Substitution: Formation of halogenated or alkylated phenol derivatives.
Scientific Research Applications
3-(Dimethylamino)-5-(methylsulfanyl)phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(dimethylamino)-5-(methylsulfanyl)phenol involves its interaction with molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity to influence cellular signaling pathways.
Oxidative Stress Modulation: Acting as an antioxidant to reduce oxidative stress in cells.
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)phenol: Lacks the methylsulfanyl group, resulting in different chemical properties and reactivity.
5-(Methylsulfanyl)phenol: Lacks the dimethylamino group, leading to variations in its applications and biological activities.
3-(Methylamino)-5-(methylsulfanyl)phenol: Contains a methylamino group instead of a dimethylamino group, affecting its chemical behavior.
Uniqueness
3-(Dimethylamino)-5-(methylsulfanyl)phenol is unique due to the presence of both the dimethylamino and methylsulfanyl groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for diverse reactivity and makes the compound valuable in various research and industrial contexts.
Properties
Molecular Formula |
C9H13NOS |
---|---|
Molecular Weight |
183.27 g/mol |
IUPAC Name |
3-(dimethylamino)-5-methylsulfanylphenol |
InChI |
InChI=1S/C9H13NOS/c1-10(2)7-4-8(11)6-9(5-7)12-3/h4-6,11H,1-3H3 |
InChI Key |
GTHFDBWHDYVPDJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=CC(=C1)SC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.